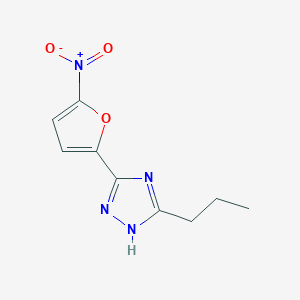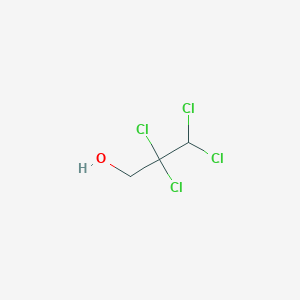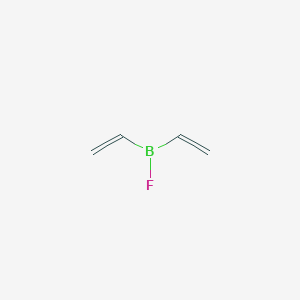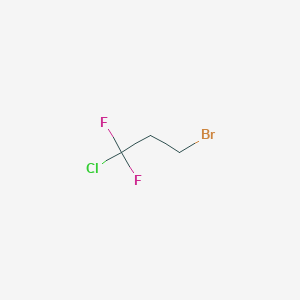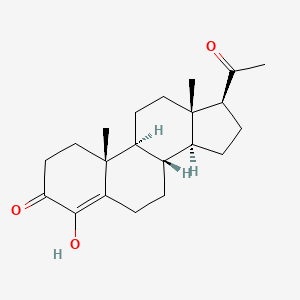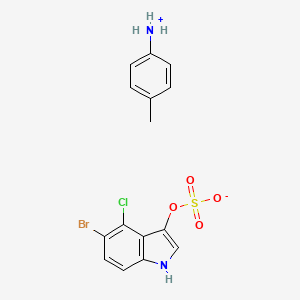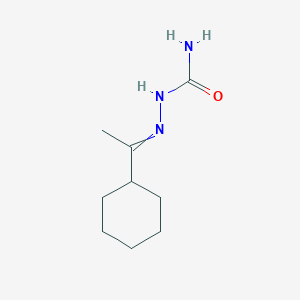
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- is an organic compound with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group attached to a cyclohexylethylidene moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable cyclohexyl derivative under controlled conditions. One common method involves the condensation of hydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazinecarboxamide derivatives
科学的研究の応用
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the hydrazinecarboxamide group, which can donate and accept hydrogen bonds. The compound’s unique structure allows it to fit into the active sites of various enzymes, thereby modulating their activity.
類似化合物との比較
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- can be compared with other similar compounds such as:
Semicarbazide: Similar in structure but lacks the cyclohexylethylidene moiety.
Aminourea: Contains a similar hydrazinecarboxamide group but with different substituents.
Carbamylhydrazine: Another related compound with a hydrazinecarboxamide group.
The uniqueness of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
829-49-2 |
|---|---|
分子式 |
C9H17N3O |
分子量 |
183.25 g/mol |
IUPAC名 |
(1-cyclohexylethylideneamino)urea |
InChI |
InChI=1S/C9H17N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,10,12,13) |
InChIキー |
HVNKFOLPFVMTAG-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


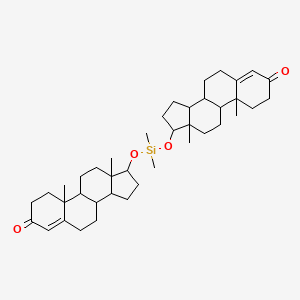
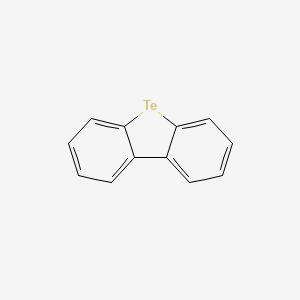
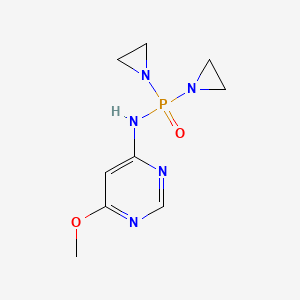
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
